2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

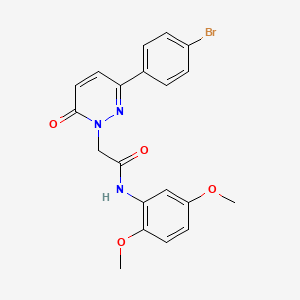

This compound features a pyridazinone core substituted with a 4-bromophenyl group at position 3 and an acetamide moiety linked to a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMKZMTWYMHISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

- Molecular Formula : C20H18BrN3O3

- Molecular Weight : 428.3 g/mol

| Property | Value |

|---|---|

| Melting Point | N/A |

| Density | N/A |

| Solubility | N/A |

| LogP | 1.6403 |

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of bromophenyl and dimethoxyphenyl groups may enhance its binding affinity and selectivity, influencing various biological pathways.

Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated using the turbidimetric method, revealing significant inhibition of bacterial growth. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of the compound were assessed through in vitro studies on human cancer cell lines. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited notable cytotoxicity against breast cancer cell lines (MCF7), suggesting potential as an anticancer agent . Molecular docking studies further elucidated the binding modes with key receptors involved in cancer proliferation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activity , particularly through the inhibition of intracellular calcium signaling pathways. This suggests that the compound may also play a role in modulating inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives were synthesized and tested for their antimicrobial properties.

- Results indicated that compounds with the bromophenyl moiety had enhanced activity against various microbial strains.

- The study utilized both qualitative and quantitative methods to assess efficacy.

-

Anticancer Screening :

- A comprehensive screening of the compound's derivatives against a panel of cancer cell lines was conducted.

- The results highlighted specific derivatives that showed significant growth inhibition in MCF7 cells.

- Molecular docking simulations provided insights into possible interactions with estrogen receptors.

Comparison with Similar Compounds

Structural Analogues and Modifications

Table 1: Structural and Pharmacological Comparison

Pharmacological and Functional Insights

Halogen Substitution Effects

- 4-Bromophenyl vs. 4-Chlorophenyl : The target compound’s bromine atom (atomic radius: 1.85 Å) increases steric bulk and lipophilicity (logP ~3.2) compared to the chlorinated analog (atomic radius: 1.75 Å, logP ~2.8) . Bromine’s higher electron-withdrawing effect may enhance binding to hydrophobic pockets in FPRs, though direct activity data for the chlorinated analog remains unreported .

Heterocyclic Core Influence

- Pyridazinone vs. Oxadiazole: The pyridazinone core in the target compound and its analogs (e.g., AMC3) is associated with FPR agonism, whereas oxadiazole derivatives exhibit anti-inflammatory activity via undefined mechanisms . The pyridazinone’s carbonyl group at position 6 may stabilize interactions with FPRs through hydrogen bonding .

Acetamide Substituent Variations

- 2,5-Dimethoxyphenyl vs. Other Aryl Groups: The 2,5-dimethoxyphenyl group in the target compound and benzothiazole derivatives (e.g., EP3348550A1) introduces two methoxy groups, which may enhance solubility via polar interactions compared to non-polar substituents like trifluoromethyl in benzothiazole analogs .

Receptor Selectivity and Mechanism

- FPR Modulation: Pyridazinone derivatives like AMC3 and the target compound share structural motifs linked to FPR activation. AMC3 acts as a mixed FPR1/FPR2 ligand, while analogs with methoxybenzyl groups (e.g., 4-methoxybenzyl) show FPR2 specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.